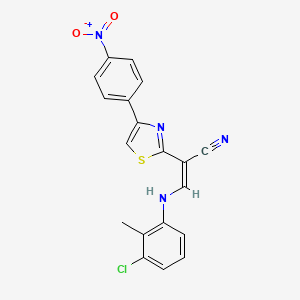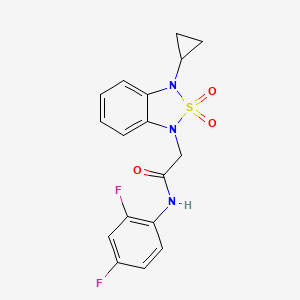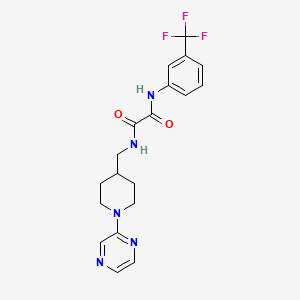![molecular formula C22H23N3O3 B2830265 6-(4-methoxyphenethyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 940786-25-4](/img/structure/B2830265.png)
6-(4-methoxyphenethyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . For pyrroles, a metal-free method for the synthesis of unsymmetrically tetrasubstituted NH-pyrroles using a consecutive chemoselective double cyanation is reported .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
The synthesis of pyrimidines involves numerous methods . For pyrroles, a metal-free method for the synthesis of unsymmetrically tetrasubstituted NH-pyrroles using a consecutive chemoselective double cyanation is reported .Physical And Chemical Properties Analysis
The synthesized pyrroles showed good solubility in various organic solvents . A thermal analysis of the synthesized pyrroles revealed high heat resistance and fusibility .Scientific Research Applications
Synthesis and Structural Insights
Researchers have synthesized a variety of compounds structurally related to the specified pyrrolo[3,4-d]pyrimidine dione, highlighting their synthetic methodologies and structural characteristics. For instance, the synthesis of alcohol-soluble n-type conjugated polyelectrolytes for applications as electron transport layers in inverted polymer solar cells demonstrates the utility of pyrrolopyrimidine derivatives in materials science. These compounds, due to their electron-deficient nature and planar structure, show high conductivity and electron mobility, facilitating electron extraction and reducing exciton recombination, thereby improving the power conversion efficiency of solar cells (Hu et al., 2015).
Novel Compounds and Biological Activities
Another study focuses on the synthesis of novel compounds derived from visnaginone and khellinone with anti-inflammatory and analgesic activities. These compounds were screened for their cyclooxygenase-1/2 inhibitory activities, showing significant analgesic and anti-inflammatory effects. Such research underscores the potential of pyrrolopyrimidine derivatives in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Material Properties and Applications
The creation of polymers incorporating pyrrolo[3,4-c]pyrrole-1,4-dione units in the main chain exemplifies the exploration of these compounds in creating materials with unique properties, such as high luminescence and solubility in common organic solvents. These polymers exhibit strong fluorescence and significant nonlinear optical properties, making them candidates for optical device fabrication (Zhang & Tieke, 2008).
Computational Studies
Computational studies have also been conducted to assess the properties of pyrimidine-based bis-uracil derivatives, indicating their potential in drug discovery and nonlinear optical applications. These studies include antimicrobial activity evaluation, photoluminescence properties, and molecular docking, offering insights into the multifaceted applications of these compounds (Mohan et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-[2-(4-methoxyphenyl)ethyl]-4-(4-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-14-3-7-16(8-4-14)20-19-18(23-22(27)24-20)13-25(21(19)26)12-11-15-5-9-17(28-2)10-6-15/h3-10,20H,11-13H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTRPFLWGYBCMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCC4=CC=C(C=C4)OC)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methoxyphenethyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dichlorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2830182.png)
![(E)-2-(3-(pyridin-3-yl)acryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2830185.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide](/img/structure/B2830189.png)
![5-(3-nitrophenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2830191.png)
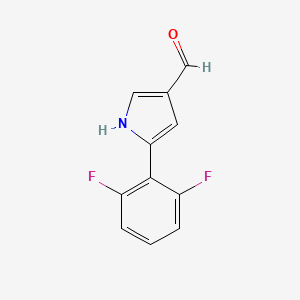

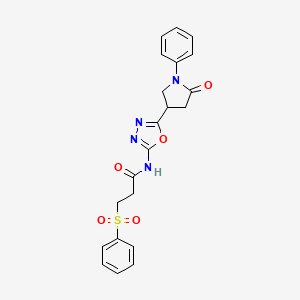
![6-ethyl-1,3-dimethyl-5-(pyridin-4-ylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2830195.png)

